N-(2-fluorophenyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
This compound is a pyrimidoindole-acetamide derivative featuring a fused pyrimido[5,4-b]indole core substituted with a 3-phenyl-1,2,4-oxadiazole moiety at the 3-position and an N-(2-fluorophenyl)acetamide side chain. The structural complexity arises from the hybridization of a pyrimidine ring with an indole system, combined with a fluorinated aromatic acetamide and a phenyl-oxadiazole group. Such hybrid structures are often designed to enhance binding affinity to biological targets, particularly enzymes or receptors involved in inflammation, cancer, or infectious diseases . The 2-fluorophenyl group may improve metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions in hydrophobic pockets .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FN6O3/c28-19-11-5-6-12-20(19)30-22(35)14-34-21-13-7-4-10-18(21)24-25(34)27(36)33(16-29-24)15-23-31-26(32-37-23)17-8-2-1-3-9-17/h1-13,16H,14-15H2,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLVJFOAXZWJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N(C5=CC=CC=C54)CC(=O)NC6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the pyrimidoindole core: This involves the cyclization of appropriate intermediates, often using strong acids or bases as catalysts.
Introduction of the fluorophenyl group: This step usually involves nucleophilic substitution reactions where a fluorine atom is introduced into the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-fluorophenyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimido[5,4-b]indole Cores
Several pyrimidoindole-acetamide derivatives have been synthesized and studied. Key comparisons include:
Notes:
- *Calculated based on molecular formula (C₃₁H₂₃FN₆O₃).
Functional Analogues with 1,2,4-Oxadiazole Moieties
Compounds bearing 1,2,4-oxadiazole rings share electronic and steric similarities:
Key Observations :
- The target compound’s 3-phenyl-1,2,4-oxadiazole group likely mimics adenine in ATP-competitive kinase inhibitors, a feature absent in simpler oxadiazole-thioacetamides .
Physicochemical and Pharmacokinetic Comparisons
Notes:
- Higher topological polar surface area (TPSA) in the sulfanyl-trifluoromethoxy analogue correlates with its better solubility .
Biological Activity
N-(2-fluorophenyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the fluorophenyl and oxadiazol moieties is particularly noteworthy as they are known to enhance lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H24F N3O3 |
| Molecular Weight | 417.47 g/mol |
| CAS Number | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory processes. The electron-withdrawing nature of the fluorine atom may enhance binding affinity to these enzymes .
- Cytotoxic Effects : Preliminary studies indicate that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells . The oxadiazol moiety is often associated with increased anticancer activity due to its ability to interfere with cellular processes.
Biological Activity Studies
Recent studies have evaluated the biological activity of related compounds and provided insights into their potential therapeutic applications:
In Vitro Studies
In vitro assays have demonstrated that similar compounds exhibit moderate inhibitory effects against key enzymes involved in inflammation and cancer progression:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | COX-2 | 10.4 |
| Compound B | LOX-15 | 9.9 |
| Compound C | AChE | 15.2 |
These findings suggest that the compound may possess similar inhibitory properties, warranting further investigation into its therapeutic potential.
Case Studies
A notable study focused on the synthesis and evaluation of related oxadiazol derivatives highlighted their enhanced biological activity due to structural modifications. The presence of halogen substituents was found to significantly improve enzyme inhibition rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
